2-(Pyrrolidin-3-yl)phenol

Description

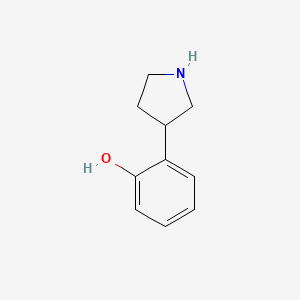

2-(Pyrrolidin-3-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted at the ortho position with a pyrrolidine moiety. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The pyrrolidine ring, a five-membered secondary amine, introduces basicity and conformational flexibility, while the phenolic hydroxyl group contributes to hydrogen bonding and acidity. This structural combination makes the compound a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where amine-phenol interactions are critical.

Properties

IUPAC Name |

2-pyrrolidin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-4-2-1-3-9(10)8-5-6-11-7-8/h1-4,8,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLVWVRCXSEXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromophenol with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(Pyrrolidin-3-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- 4-(Pyrrolidin-3-yl)phenol (CAS: 109049-91-4): A positional isomer of 2-(Pyrrolidin-3-yl)phenol, differing in the substitution of pyrrolidine at the para position of the phenol ring.

Chalcone and Pyridine Derivatives

- 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone: A chalcone derivative with pyridine and dihydroxyphenyl groups. Unlike this compound, its extended π-conjugation system (due to the α,β-unsaturated ketone) enhances antioxidant activity, as observed in flavonoid analogs.

Medicinal Pyrrolidine Derivatives

- TrkA Kinase Inhibitor (Patent EP2017): A pyrrolidine-containing compound with fluorophenyl and methoxyethyl substituents. The fluorine atom introduces electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in this compound. This difference impacts electronic distribution and binding affinity to kinase targets .

Alkenyl and Pyridine Analogues

- 2-(3-Pentenyl)pyridine (CAS: 2057-43-4): Features a pyridine ring and alkenyl chain. The lack of a phenolic group further diminishes hydrogen-bonding capacity .

Hydroxy-Alkenyl Phenols

- 3-(1-Hydroxypent-2-en-3-yl)phenol: Contains a hydroxylated alkenyl chain. The flexible alkenyl group increases hydrophobicity, whereas the pyrrolidine in this compound introduces rigidity and amine-mediated interactions. This structural contrast highlights trade-offs between lipophilicity and target-specific binding .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Challenges: Synthesis of pyrrolidine-phenol hybrids likely requires regioselective alkylation or cyclization strategies, as seen in pyridine derivatives (e.g., multi-step protocols involving Ullmann couplings or palladium catalysis) .

- Biological Activity: Pyrrolidine derivatives, such as the TrkA inhibitor, demonstrate the importance of amine groups in kinase binding. The ortho-substituted phenol in this compound may sterically hinder interactions compared to para isomers but could enhance selectivity for certain targets .

- Safety Considerations: While 2-(3-Pentenyl)pyridine requires precautions for inhalation and skin contact, the phenolic group in this compound may introduce different toxicity profiles, necessitating pH-dependent handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.